2-[4-(Hydroxymethyl)phenyl]benzonitrile
Overview
Description
2-[4-(Hydroxymethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by other names such as 4-(Hydroxymethyl)-2’-cyanobiphenyl and 4’-Hydroxymethyl-2-cyano-1,1’-biphenyl . This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a phenyl ring, which is further connected to a benzonitrile moiety.
Preparation Methods
2-[4-(Hydroxymethyl)phenyl]benzonitrile can be synthesized through various methods. One common synthetic route involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl) benzyl alcohol . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(Hydroxymethyl)phenyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in protein-binding studies, it may interact with receptor sites, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Hydroxymethyl)phenyl]benzonitrile can be compared with similar compounds such as:
4-(Hydroxymethyl)benzonitrile: Lacks the additional phenyl ring.
4’-Hydroxymethyl-2-cyano-1,1’-biphenyl: Another name for the same compound.
4-Bromomethyl-2-cyanobiphenyl: Contains a bromomethyl group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNKJXHTMOHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362718 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-19-0 | |
Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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